molecular formula C13H22O5 B15348623 Diethyl 2-(3-methylbutanoyl)butanedioate CAS No. 73642-77-0

Diethyl 2-(3-methylbutanoyl)butanedioate

Cat. No.: B15348623
CAS No.: 73642-77-0
M. Wt: 258.31 g/mol
InChI Key: XMDXGGONIHRFLJ-UHFFFAOYSA-N
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Description

Diethyl 2-(3-methylbutanoyl)butanedioate is an organic compound with the molecular formula C13H22O5 It is a diester derivative of butanedioic acid, featuring a 3-methylbutanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(3-methylbutanoyl)butanedioate can be synthesized through the esterification of butanedioic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants to achieve the desired ester product. Another method involves the Claisen condensation of diethyl phthalate with 4-methylpentan-2-one in the presence of sodium methoxide .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification reaction.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(3-methylbutanoyl)butanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Diethyl 2-(3-methylbutanoyl)butanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-(3-methylbutanoyl)butanedioate involves its interaction with biological membranes and enzymes. The compound can penetrate cell membranes and modulate cellular activities by influencing enzyme functions and metabolic pathways. For example, it can reduce mitochondrial fission and reactive oxygen species (ROS) levels, thereby exerting an anti-inflammatory effect .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl butanedioate: Another ester derivative of butanedioic acid, used in similar applications.

    Diethyl succinate: A related compound with similar ester functional groups.

Uniqueness

Diethyl 2-(3-methylbutanoyl)butanedioate is unique due to the presence of the 3-methylbutanoyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

73642-77-0

Molecular Formula

C13H22O5

Molecular Weight

258.31 g/mol

IUPAC Name

diethyl 2-(3-methylbutanoyl)butanedioate

InChI

InChI=1S/C13H22O5/c1-5-17-12(15)8-10(13(16)18-6-2)11(14)7-9(3)4/h9-10H,5-8H2,1-4H3

InChI Key

XMDXGGONIHRFLJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C(=O)CC(C)C)C(=O)OCC

Origin of Product

United States

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